molecular formula C29H32ClN3O12S2 B8196055 Trx-red

Trx-red

Cat. No.: B8196055
M. Wt: 714.2 g/mol
InChI Key: XFNWDHNXIAUEQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trx-red, also known as NBL-SS perchlorate, is a red-emitting fluorescent probe derived from the nile blue fluorophore. It is specifically designed for selectively imaging thioredoxin in live cells and in vivo. Thioredoxin is a ubiquitous redox-regulating protein involved in cell growth, differentiation, and death .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trx-red is synthesized through a series of chemical reactions involving the nile blue fluorophore. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the derivatization of nile blue to introduce the red-emitting properties and the specific targeting capabilities for thioredoxin .

Industrial Production Methods

The industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and consistency. The compound is typically produced in batches and undergoes rigorous quality control to meet the required standards for scientific research applications .

Chemical Reactions Analysis

Types of Reactions

Trx-red primarily undergoes redox reactions due to its interaction with thioredoxin. The compound is designed to respond to the redox state of thioredoxin, making it a valuable tool for studying redox processes in cells .

Common Reagents and Conditions

The common reagents used in reactions involving this compound include thioredoxin, thioredoxin reductase, and NADPH. The typical conditions for these reactions involve physiological pH and temperature, as the compound is used in live cell imaging .

Major Products Formed

The major product formed from the reaction of this compound with thioredoxin is a fluorescent complex that emits red light. This fluorescence is used to visualize and study the redox state of thioredoxin in live cells .

Scientific Research Applications

Trx-red has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

Mechanism of Action

Trx-red exerts its effects by selectively binding to thioredoxin and undergoing a redox reaction. The compound’s fluorescence is activated upon interaction with the reduced form of thioredoxin, allowing researchers to visualize and study the redox state of thioredoxin in live cells. The molecular targets involved in this process include thioredoxin, thioredoxin reductase, and NADPH .

Properties

IUPAC Name

[5-[2-(2-hydroxyethyldisulfanyl)ethoxycarbonylamino]benzo[a]phenoxazin-9-ylidene]-bis(3-methoxy-3-oxopropyl)azanium;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O8S2.ClHO4/c1-37-26(34)9-11-32(12-10-27(35)38-2)19-7-8-22-24(17-19)40-25-18-23(20-5-3-4-6-21(20)28(25)30-22)31-29(36)39-14-16-42-41-15-13-33;2-1(3,4)5/h3-8,17-18,33H,9-16H2,1-2H3;(H,2,3,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNWDHNXIAUEQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)NC(=O)OCCSSCCO)OC2=C1)CCC(=O)OC.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32ClN3O12S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

714.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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